Decyl-beta-D-maltopyranoside

Description

Significance of Alkyl Glycoside Detergents in Structural Biology

Alkyl glycoside detergents are a class of non-ionic surfactants that have become indispensable tools in the field of membrane protein research. unc.edu These amphiphilic molecules possess a hydrophilic sugar headgroup and a hydrophobic alkyl tail, allowing them to partition into the lipid bilayer of cell membranes. huji.ac.ilbiotrend.com This unique characteristic enables the extraction of integral membrane proteins from their native environment, a critical first step for their biochemical and structural characterization. unc.eduresearchgate.net

Unlike ionic detergents, which can be harsh and often lead to protein denaturation, non-ionic alkyl glycosides are considered mild. huji.ac.ilavantiresearch.com They primarily disrupt lipid-lipid and protein-lipid interactions while leaving protein-protein interactions largely intact. huji.ac.ilbiotrend.com This gentle mechanism of action is crucial for preserving the native conformation and biological activity of the solubilized membrane proteins. avantiresearch.comcrodapharma.combiosynth.com

The ability to maintain the structural integrity of membrane proteins is paramount for high-resolution structural determination techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). avantiresearch.comcrodapharma.com In these methods, the detergent forms a micelle around the hydrophobic transmembrane domains of the protein, mimicking the native lipid bilayer and preventing aggregation in the aqueous solution. unc.edunih.gov The choice of detergent is critical, as the size and properties of the detergent micelle can significantly influence the crystallization process and the quality of the resulting structural data. researchgate.net Alkyl glycosides, with their well-defined chemical structures and ability to form small, uniform micelles, have proven to be particularly successful in this regard. researchgate.netnih.gov

The versatility of alkyl glycoside detergents is further highlighted by the ability to synthesize a variety of derivatives with different alkyl chain lengths and sugar headgroups. unc.edu This allows researchers to screen for the optimal detergent that provides the best combination of solubilization efficiency, stability, and compatibility with downstream applications for a specific membrane protein. rsc.org

Historical Context of Decyl-beta-D-maltopyranoside (DM) in Biochemical Applications

The development of alkyl maltoside detergents marked a significant milestone in membrane protein biochemistry. In 1980, a pivotal study by Ferguson-Miller and colleagues at Michigan State University introduced n-dodecyl-β-D-maltopyranoside (DDM) for the successful purification of a stable and active form of cytochrome c oxidase. wikipedia.org This work demonstrated the superior properties of maltose-based detergents for solubilizing and stabilizing membrane proteins.

Following the success of DDM, other alkyl maltosides with varying alkyl chain lengths were developed, including n-Decyl-β-D-maltopyranoside (DM). mdpi.com DM, with its shorter ten-carbon alkyl chain compared to DDM's twelve, quickly found its place in the biochemist's toolkit. mdpi.com It became a popular choice for the solubilization, purification, and crystallization of a wide range of membrane proteins. mdpi.comottokemi.comnih.gov

The use of DM and other alkyl maltosides has been instrumental in advancing our understanding of numerous membrane protein families, including G protein-coupled receptors (GPCRs), transporters, and ion channels. huji.ac.ilavantiresearch.comcrodapharma.com For instance, DM has been successfully employed in the crystallization of α-helical membrane proteins, contributing to the growing number of solved membrane protein structures. ottokemi.comscientificlabs.co.uk Its ability to form smaller micelles than DDM can be advantageous in certain crystallization experiments. researchgate.netmdpi.com

Over the years, research has continued to refine the application of DM, often in combination with other detergents or lipids, to optimize the stability and function of specific membrane proteins. nih.gov The historical development and continued use of this compound underscore its enduring importance as a key detergent in the challenging field of membrane protein structural biology. mdpi.com

Compound Profile: this compound (DM)

| Property | Value |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |

| Synonyms | Decyl maltoside, DM mdpi.com |

| CAS Number | 82494-09-5 ottokemi.comnih.gov |

| Molecular Formula | C22H42O11 ottokemi.comnih.gov |

| Molecular Weight | 482.56 g/mol ottokemi.comsigmaaldrich.com |

| Appearance | White powder ottokemi.com |

| Solubility | Soluble in methanol (B129727) at 50mg/ml fishersci.iewwmponline.com and water (≥ 20% at 0-5°C) creative-biolabs.com |

| Critical Micelle Concentration (CMC) | 1.8 mM (in H2O) wikipedia.orgmdpi.com |

| Micelle Molecular Weight | ~33 kDa (composed of ~69 molecules) wikipedia.org |

| Aggregation Number | ~69 serva.de |

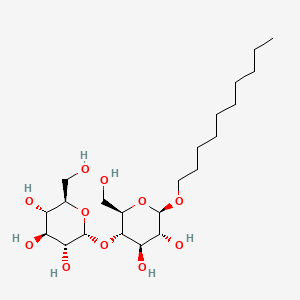

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-WXFJLFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415345 | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-09-5 | |

| Record name | Decyl β-D-maltopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl beta-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Considerations for Membrane Protein Solubilization with Decyl Beta D Maltopyranoside

Optimization of Detergent Concentration for Protein Extraction

The effective solubilization of membrane proteins requires a detergent concentration significantly above its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. mdpi.compeerj.com For Decyl-beta-D-maltopyranoside, the CMC is approximately 1.6 to 1.8 mM. glpbio.comscientificlabs.co.ukwikipedia.orgaatbio.comsigmaaldrich.com Below this threshold, the detergent exists primarily as monomers and is ineffective at extracting proteins from the membrane.

Once the CMC is surpassed, detergent micelles form and can integrate membrane proteins into a soluble protein-detergent complex. mdpi.com The optimal concentration for extraction is empirically determined and protein-dependent. However, a general starting point for solubilization with maltoside detergents is often a concentration significantly higher than the CMC. For instance, with the related detergent n-Dothis compound (DDM), initial trials for solubilization often use concentrations of 1% to 2%. researchgate.nettandfonline.com A similar approach is typically adopted for this compound, followed by optimization.

After successful solubilization, the detergent concentration in subsequent purification steps, such as chromatography, is usually lowered but maintained above the CMC to ensure the protein remains soluble and stable. researchgate.nettandfonline.com Adding 3-5 times the CMC to chromatography buffers is a common practice, though this also requires optimization for each specific protein. researchgate.net

| Property | Value | References |

| Chemical Formula | C₂₂H₄₂O₁₁ | glpbio.comcaymanchem.com |

| Molecular Weight | ~482.6 g/mol | glpbio.comcaymanchem.comaatbio.com |

| Type | Non-ionic | glpbio.comscientificlabs.co.ukaatbio.com |

| Critical Micelle Concentration (CMC) | 1.6 - 1.8 mM | glpbio.comscientificlabs.co.ukwikipedia.orgaatbio.comsigmaaldrich.com |

Strategies for Mitigating Protein Denaturation during Solubilization

While this compound is a mild detergent, the process of removing a protein from its native lipid environment is inherently destabilizing. Several strategies can be employed to minimize denaturation and aggregation during solubilization.

Use of Mild Detergents: The primary strategy is the selection of a non-ionic detergent like this compound, which is less likely to cause denaturation compared to harsher ionic detergents. nih.govmdpi.com

Temperature Control: Performing the solubilization and subsequent purification steps at low temperatures, typically between 4-10°C, can help preserve protein stability and reduce the activity of co-extracted proteases. researchgate.net

Buffer Composition: Maintaining an optimal pH and ionic strength is critical. Buffers such as Tris or HEPES are commonly used. researchgate.net High salt concentrations (e.g., up to 500 mM NaCl) can sometimes help prevent aggregation. researchgate.net

Inclusion of Additives:

Glycerol (B35011): The addition of glycerol (typically 10-20%) to buffers acts as a cryo-protectant and osmolyte, stabilizing the protein structure. researchgate.net

Phospholipids: Supplementing the detergent solution with phospholipids, such as cholesteryl hemisuccinate (CHS), can help mimic the native membrane environment and has been shown to stabilize the structure and activity of some membrane proteins. nih.gov

Reducing Agents: For proteins with exposed cysteine residues, including a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can prevent the formation of non-native disulfide bonds. researchgate.net

Detergent Exchange: In some cases, a protein is solubilized in one detergent and then exchanged into another (e.g., this compound) that offers better long-term stability for purification or structural analysis. tandfonline.com

Co-solubilization with Non-ionic Detergents: The presence of a non-ionic detergent can mitigate the denaturing effects of an ionic detergent. Studies have shown that adding a non-ionic surfactant can even reverse protein denaturation caused by an ionic surfactant by promoting the formation of mixed micelles. lu.se

By carefully optimizing these methodological parameters, researchers can enhance the probability of successfully solubilizing membrane proteins with this compound while preserving their structural and functional integrity.

Applications of Decyl Beta D Maltopyranoside in Membrane Protein Purification and Characterization

Advanced Purification Techniques Utilizing Decyl-beta-D-maltopyranoside

The successful purification of membrane proteins requires their extraction from the lipid bilayer in a stable and functionally active state. This compound (DM) is frequently employed for this purpose due to its ability to form protein-detergent complexes that shield the protein's hydrophobic domains from the aqueous environment. caymanchem.com

Once solubilized, membrane proteins in DM micelles can be purified using various chromatography techniques. DM's non-ionic nature prevents interference with ion-exchange chromatography, and its defined micelle size is advantageous in size-exclusion chromatography (SEC). creative-biolabs.com

In affinity chromatography , a common first step, the DM-solubilized protein is bound to a resin. Subsequent washing and elution steps are performed in buffers containing DM at concentrations above its CMC to maintain protein solubility and stability. For instance, in a high-throughput study, proteins were initially solubilized in DDM and then purified via immobilized metal affinity chromatography (IMAC) on columns equilibrated with different detergents, including DM. tandfonline.com This detergent exchange on the column is a common strategy to transfer the protein into a detergent more suitable for downstream applications.

Identifying the optimal detergent for a given membrane protein is often a major bottleneck. High-throughput (HTP) screening methods have been developed to rapidly test a panel of detergents for their ability to solubilize and stabilize a target protein. tandfonline.comnih.gov DM is a standard component of these detergent screens. nih.gov

In one such approach, multiple membrane proteins are solubilized and subjected to purification in parallel using different detergents, including DM. tandfonline.comtandfonline.com The stability and monodispersity of the purified protein in each detergent are then assessed, often using fluorescence-detection size-exclusion chromatography (FSEC) if the protein is GFP-tagged, or by analyzing aggregation propensity. nih.govpnas.org For example, a study investigating 12 integral membrane proteins from Escherichia coli used an HTP method to assess their stability in eight different detergents, including DM. tandfonline.com This parallel screening allows for the rapid identification of promising conditions for large-scale purification and subsequent structural studies. tandfonline.comnih.gov

Structural Biology Investigations Facilitated by this compound

The ultimate goal of many membrane protein purification efforts is to determine the protein's three-dimensional structure. DM has proven valuable in preparing samples for major structural biology techniques. mdpi.com

For X-ray crystallography, the protein-detergent complex must form well-ordered crystals. The choice of detergent is critical, as the detergent micelle becomes part of the crystal lattice. While n-dodecyl-β-D-maltopyranoside (DDM) is the most frequently used detergent for membrane protein crystallization, DM is the second most common, highlighting its importance in the field. mdpi.comnih.gov

The smaller, more discrete micelles formed by DM can sometimes offer advantages for crystallization. mdpi.com They may allow for more favorable crystal packing interactions between protein molecules, which is essential for forming diffraction-quality crystals. Several studies have successfully crystallized α-helical membrane proteins using DM. nih.govscientificlabs.co.uk An analysis of membrane protein structures shows that transporters and channels are the protein families most frequently crystallized using alkyl maltosides like DM. nih.gov

Solution NMR spectroscopy of membrane proteins requires that the protein-detergent micelle tumbles sufficiently fast in solution to avoid excessive signal broadening. The large micelles formed by detergents like DDM tumble slowly, which often makes them unsuitable for NMR studies. mdpi.com

DM, with its significantly smaller micelle size, is a more favorable option. mdpi.com The faster tumbling of the smaller protein-DM complex leads to sharper NMR signals and better-resolved spectra. This enables detailed investigation of protein structure, dynamics, and interactions in a near-native, solution-state environment. In a comparative study of the membrane protein TM0026, NMR spectra were successfully recorded for the protein solubilized in DM, allowing for backbone resonance assignments and analysis of protein-detergent interactions. nih.gov

Cryo-EM has become a dominant technique for determining the structure of membrane proteins. nih.govpreprints.org Proper sample preparation, including the choice of solubilizing agent, is paramount for obtaining high-resolution structures. Alkyl maltosides, including DM, are among the most frequently used detergents for extracting membrane proteins for cryo-EM studies. nih.gov

After purification, the protein-DM complex is applied to an EM grid and rapidly frozen (vitrified) in a thin layer of amorphous ice. The quality of the vitrified sample, including the dispersion and orientation of the protein particles, is critical. In some cases, DM has been shown to be essential for creating homogenous proteoliposomes suitable for cryo-EM analysis. For example, in the study of the AcrB transporter reconstituted into liposomes, the combination of POPC lipid and DM was uniquely successful in yielding intact and homogenous proteoliposomes for high-resolution imaging. pnas.org

Functional Characterization of Membrane Proteins in this compound Environments

The non-ionic detergent n-Decyl-β-D-maltopyranoside (DM), also known as Decyl Maltoside, is a critical tool for the functional characterization of membrane proteins. google.com As an amphiphilic molecule, it forms micelles in aqueous solutions that create a membrane-mimetic environment, thereby solubilizing integral membrane proteins from their native lipid bilayer. google.com Its utility stems from its ability to gently disrupt lipid bilayers while often preserving the protein's functional and structural integrity. avantiresearch.com Along with its longer-chain homolog, n-dodecyl-β-D-maltopyranoside (DDM), DM is one of the most frequently used detergents for yielding high-resolution structures of α-helical membrane proteins. google.com The selection of a suitable detergent is a critical step, as it is essential for maintaining the solubility, stability, and activity of the target protein for downstream functional assays. nih.gov

Maintaining the enzymatic or transport activity of a membrane protein after its extraction from the native membrane is paramount for functional studies. This compound is frequently employed for this purpose due to its mild, non-denaturing properties. adipogen.com While its close relative, DDM, is well-documented to improve the solubility and activity of enzymes like lipases, ATPases, and cytochrome complexes, DM provides a similar gentle environment conducive to retaining protein function. avantiresearch.com

A prime example of DM's utility is in the study of ion channels, whose function is analogous to enzymatic activity. The potassium channel from Streptomyces lividans, KcsA, has been successfully solubilized and purified using DM. rupress.org Following purification in DM, the channel can be reconstituted into proteoliposomes for functional evaluation via electrophysiological studies, such as planar lipid bilayer recordings. rupress.orgnih.gov This process allows for the direct measurement of ion conduction, pH-dependent activation, and inactivation gating, demonstrating that the channel remains in a functionally competent state after being handled in a DM environment. nih.gov For instance, KcsA extracted with DM can be used in crystallization buffers for structural studies, which are often correlated with functional assays to understand the structure-function relationship. nih.gov

The study of interactions between membrane proteins and their ligands is fundamental to understanding their biological roles. This compound provides a solubilizing environment that is amenable to various biophysical techniques used to quantify these interactions. Circular dichroism (CD) spectroscopy is a fast and relatively simple technique that can be used to obtain quantitative data on ligand binding by observing conformational changes in the protein upon ligand addition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been successfully applied to study proteins solubilized in DM. rupress.org For example, NMR studies of the KcsA channel in a DM-containing buffer were used to investigate its purification and conformational state. rupress.org Such studies are crucial for observing the dynamic changes in protein structure that occur during ligand binding and gating. rupress.orgresearchgate.net

Furthermore, high-resolution crystal structures have provided direct evidence of DM interacting with membrane proteins at sites typically occupied by lipids. In the structure of cytochrome c oxidase, DM molecules were resolved at specific sites, with their sugar headgroups forming stacking interactions with aromatic residues like tyrosine and tryptophan. pnas.org The ability of DM to effectively occupy these specific lipid-binding sites may explain its success in stabilizing membrane proteins in a state that is competent for native-like ligand interactions. pnas.org This mimicry of the natural lipid environment is believed to be key to preserving the intricate network of interactions required for specific ligand recognition and binding.

The primary role of a detergent in membrane protein studies is to replace the native lipid bilayer without irreversibly altering the protein's three-dimensional structure. Alkyl maltosides like this compound are renowned for their ability to preserve the native conformation and secondary structures, such as α-helices, which are often destroyed when a protein is removed from its membrane environment. sigmaaldrich.combiosynth.com

Biophysical techniques are essential for verifying the structural integrity of detergent-solubilized proteins. Circular dichroism (CD) spectroscopy is widely used to monitor the secondary structure and thermal stability of membrane proteins in different detergents. nih.gov Studies comparing a series of alkyl maltosides have shown that the destabilizing effect on a protein domain decreases as the alkyl chain length increases, in the order of DM > UDM (Undecyl-β-D-maltopyranoside) > DDM. nih.gov This effect is linked to the different micellar properties of the detergents. nih.gov

The table below, based on data from differential scanning calorimetry experiments on the NBD1 domain, illustrates the comparative effect of these detergents on protein thermal stability. nih.gov

| Detergent | Alkyl Chain Length | Concentration (mM) | Tmax Shift (°C) |

| This compound (DM) | C10 | 5 | ~ -1.5 |

| n-Undecyl-β-D-maltopyranoside (UDM) | C11 | 5 | ~ -1.0 |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C12 | 5 | ~ -0.5 |

This table shows the shift in the temperature of maximum unfolding (Tmax) for the NBD1 protein domain in the presence of different alkyl maltoside detergents at a concentration of 5 mM. A more negative shift indicates greater destabilization. Data is estimated from figures presented in referenced research. nih.gov

Research has also shown that KcsA channels solubilized in DM can form supramolecular clusters, indicating that the detergent environment can support the formation of higher-order protein assemblies that may be physiologically relevant. core.ac.uk Molecular dynamics simulations further support the finding that non-ionic alkyl sugar detergents like maltosides are particularly effective at maintaining the protein's solution-phase conformation, resisting the structural inversion and destabilization that can occur with other detergent types. ebi.ac.ukresearchgate.net

Decyl Beta D Maltopyranoside in Membrane Protein Reconstitution and Model Systems

Formation of Proteoliposomes and Lipid Nanodiscs using Decyl-beta-D-maltopyranoside

The reconstitution of membrane proteins into proteoliposomes and lipid nanodiscs are established techniques that allow for the study of protein function and structure in a lipid bilayer context. This compound is instrumental in these processes due to its ability to solubilize lipids and membrane proteins, facilitating their co-assembly into these model systems.

Proteoliposomes: These are artificial vesicles composed of a lipid bilayer that encapsulates an aqueous core, with one or more membrane proteins embedded within the bilayer. The formation of proteoliposomes using DM typically involves three main stages:

Solubilization: Both the purified membrane protein and the lipids (e.g., phosphatidylcholine) are separately or jointly solubilized by DM. The concentration of DM must be above its critical micelle concentration (CMC) of approximately 1.8 mM to form mixed micelles containing protein, lipid, and detergent. wikipedia.orgavantiresearch.commdpi.com

Mixed Micelle Formation: The detergent-solubilized protein and lipid-detergent mixed micelles are combined. The ratio of protein to lipid is a critical parameter that is optimized for the specific protein being studied.

Detergent Removal: The detergent is gradually removed from the mixed micelle solution. This slow removal forces the lipids and protein to self-assemble into proteoliposomes, where the hydrophobic transmembrane domains of the protein are integrated into the lipid bilayer.

Studies have shown that the type of detergent used can significantly affect the structure of the liposomes during the reconstitution process. For instance, when using the closely related detergent n-dodecyl-β-D-maltoside (DDM), vesicular structures were observed to be disrupted at the onset of solubilization, eventually forming long, thread-like micelles at higher detergent-to-lipid ratios. nih.gov This behavior influences the mechanism by which the protein inserts into the forming vesicle.

Lipid Nanodiscs: Lipid nanodiscs are another model system, consisting of a small patch of lipid bilayer encircled and stabilized by two copies of an amphipathic helical protein known as a membrane scaffold protein (MSP). memtein.comnih.gov This technology creates a soluble, stable, and more native-like membrane environment. The assembly of a membrane protein into a nanodisc using DM follows a similar principle to proteoliposome formation:

The target membrane protein, lipids, and the membrane scaffold protein are mixed in the presence of a solubilizing detergent, such as DM. nih.gov

The mixture is incubated to allow for the formation of a complex containing all components.

Detergent is removed, which triggers the self-assembly of the nanodisc, trapping the membrane protein within the lipid bilayer patch stabilized by the MSPs. memtein.com

This compound has been successfully used in the assembly of nanodiscs for various membrane proteins. nih.gov

| Property | Value | Significance in Reconstitution |

|---|---|---|

| Molecular Weight | 482.56 g/mol | Influences micelle size and detergent removal characteristics. sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | 1.8 mM | The concentration above which detergent micelles form, necessary for solubilizing lipids and proteins. The relatively high CMC facilitates removal by dialysis. wikipedia.orgmdpi.com |

| Micelle Molecular Weight | ~33 kDa | The size of the detergent micelles can influence the stability and aggregation state of the solubilized protein. wikipedia.org |

Methodologies for Detergent Removal and Exchange in Reconstitution Processes

The removal of detergent is the critical step that drives the formation of proteoliposomes and nanodiscs from protein-lipid-detergent mixed micelles. The choice of method depends on the properties of the detergent, particularly its CMC, and the stability of the membrane protein. dojindo.combitesizebio.com For this compound, its relatively high CMC makes several removal techniques effective.

Common Detergent Removal Methods:

Dialysis: This is a widely used and gentle method. The protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a detergent-free buffer. nih.gov Because the DM monomer concentration in the buffer is zero, the monomers in the sample will diffuse across the membrane, shifting the equilibrium from micelles to monomers and leading to a gradual decrease in detergent concentration. This slow removal is often beneficial for the correct folding and insertion of the protein into the lipid bilayer. bitesizebio.com

Adsorption with Porous Beads: Polystyrene beads (e.g., Bio-Beads) can be added to the mixed micelle solution. memtein.com These beads have a high affinity for detergent molecules and effectively "vacuum" them from the solution, leading to the formation of vesicles. bitesizebio.com This method can be faster than dialysis but requires careful calibration to avoid excessively rapid detergent removal, which could lead to protein precipitation. bitesizebio.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to remove detergent micelles from the larger, newly formed proteoliposomes. This method is also effective for exchanging the primary solubilizing detergent for another one more suitable for a specific application. bitesizebio.comd-nb.info

Affinity Chromatography: In this method for detergent exchange, the solubilized protein is bound to an affinity column. The initial detergent is then washed away with a buffer containing the second, desired detergent. The protein is subsequently eluted in the presence of the new detergent. researchgate.net

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Dialysis | Diffusion across a semi-permeable membrane based on concentration gradient. | Gentle, slow removal rate promotes proper protein folding. | Time-consuming, especially for detergents with low CMCs. bitesizebio.com |

| Adsorption (e.g., Bio-Beads) | Hydrophobic adsorption of detergent molecules onto porous beads. | Rapid and efficient removal. | Requires careful optimization to prevent protein precipitation; can also adsorb lipids. bitesizebio.com |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Can simultaneously purify proteoliposomes from empty micelles and exchange buffer/detergent. | Only effective if there is a significant size difference between proteoliposomes and detergent micelles; can lead to sample dilution. bitesizebio.commdpi.com |

| Affinity Chromatography Exchange | Binding protein to a resin, washing with a new detergent, and eluting. | Efficient for detergent exchange and can be combined with a purification step. researchgate.net | Requires a suitable affinity tag and resin; protein must remain stable while bound to the column. |

Impact of this compound on Protein Orientation within Reconstituted Systems

The orientation of a membrane protein within the lipid bilayer is often critical for its function, particularly for transporters, channels, and receptors that have distinct intracellular and extracellular domains. The reconstitution process, including the choice of detergent, can influence whether the protein inserts into the artificial membrane with a uniform or random orientation.

Research has shown that detergents can have a profound impact on the final orientation of the reconstituted protein. A study comparing the reconstitution of the lactose (B1674315) transport protein (LacS) using Triton X-100 versus the closely related maltoside detergent, n-dodecyl-β-D-maltoside (DDM), revealed significant differences. nih.gov While reconstitution with Triton X-100 resulted in a preferential orientation with the hydrophilic surface exposed to the outside of the proteoliposome, the use of DDM led to a random incorporation of the LacS protein. nih.gov

The reason for this difference was attributed to the distinct ways these detergents interact with lipids. Triton X-100 maintained the liposome's bilayer structure well beyond the onset of solubilization, allowing the protein to insert into a pre-formed-like membrane structure. In contrast, DDM disrupted the vesicular structures early in the process, converting them into membrane sheets and eventually into thread-like micelles at higher concentrations. nih.gov This more disruptive mechanism is believed to contribute to the random orientation of the protein upon reformation of the vesicles. Given the structural similarity between DM and DDM, similar effects on protein orientation can be anticipated when using DM for reconstitution. This potential for random orientation is a critical factor to consider when designing functional assays that depend on a uniform protein directionality.

Biophysical Studies of Decyl Beta D Maltopyranoside Micelles and Protein Detergent Complexes

Micellar Properties and Their Influence on Membrane Protein Behavior

The behavior of membrane proteins in detergent solutions is intrinsically linked to the physicochemical properties of the detergent micelles. For Decyl-beta-D-maltopyranoside, key properties such as micelle size and the nature of the micellar interface play a crucial role in maintaining the structural and functional integrity of solubilized membrane proteins.

Micelle Size and Aggregation Number in Aqueous Solutions

This compound forms discrete, stable micelles above its critical micelle concentration (CMC), which is approximately 1.8 mM in water. caymanchem.commoleculardimensions.com These micelles are characterized by a specific aggregation number, which represents the average number of detergent monomers per micelle. The aggregation number and the resulting micelle size are critical parameters that influence the accommodation of membrane proteins.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) in H₂O | ~1.8 mM | caymanchem.commoleculardimensions.com |

| Aggregation Number in H₂O | ~69 | moleculardimensions.com |

This table presents key micellar properties of this compound in aqueous solution.

Micellar Interfacial Microenvironment and Protein Interactions

The interface between the hydrophobic core and the hydrophilic surface of this compound micelles creates a unique microenvironment that is crucial for the stability of solubilized membrane proteins. The maltose headgroups form a hydrated and relatively polar interface, which can interact favorably with the hydrophilic loops and extramembranous domains of the protein. The decyl chains, in turn, form a hydrophobic core that mimics the lipid bilayer, interacting with the transmembrane domains of the protein.

The nature of this interfacial region can influence the conformation and activity of the embedded protein. The relatively gentle, non-denaturing character of this compound is attributed to the bulky and hydrated maltose headgroups, which are thought to shield the protein from the more disruptive effects of the hydrophobic core. This property makes it a preferred detergent for the structural and functional studies of many membrane proteins. caymanchem.com

Spectroscopic and Scattering Techniques for Characterizing Protein-Decyl-beta-D-maltopyranoside Interactions

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. For membrane proteins solubilized in this compound, CD spectroscopy can confirm that the protein retains its native fold upon extraction from the biological membrane and incorporation into the detergent micelles. The characteristic alpha-helical or beta-sheet spectra of a protein can be monitored to ensure its structural integrity during purification and characterization. rsc.orgnih.govresearchgate.net The choice of a "mild" detergent like this compound is often crucial for preserving the native secondary structure, which is essential for the protein's biological function. researchgate.net

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, is a sensitive tool for probing the local environment and conformational changes of a protein. When a membrane protein is incorporated into this compound micelles, changes in the fluorescence emission spectrum of its tryptophan residues can indicate alterations in their environment, reflecting changes in protein conformation or interaction with the detergent.

Fluorescence quenching studies, using quenchers that partition differently between the aqueous phase and the micellar core, can provide information about the accessibility of tryptophan residues. This, in turn, can reveal details about the protein's folding and its orientation within the detergent micelle. nih.govnih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. In the context of protein-detergent complexes, DLS is invaluable for assessing the size and homogeneity of these complexes. By measuring the hydrodynamic radius of the protein-Decyl-beta-D-maltopyranoside complex, researchers can gain insights into the oligomeric state of the protein and the number of detergent molecules associated with it. nih.govnih.gov This information is critical for structural studies, such as X-ray crystallography and cryo-electron microscopy, where a monodisperse and stable sample is a prerequisite for obtaining high-quality data. nih.gov

| Technique | Information Obtained | Relevance to Protein-Detergent Complexes |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet) | Assesses the structural integrity and folding of the protein within the micelle. |

| Fluorescence Spectroscopy | Local environment of tryptophan residues, conformational changes | Monitors protein folding, stability, and interactions with the detergent. |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution, and homogeneity | Characterizes the size and monodispersity of the protein-detergent complex. |

This table summarizes the application of various biophysical techniques in the study of protein-Decyl-beta-D-maltopyranoside complexes.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the size, shape, and aggregation properties of detergent micelles and protein-detergent complexes (PDCs) in solution. These methods provide low-resolution structural information by measuring the scattering of X-rays or neutrons from particles in a sample.

For this compound (DM), SAXS has been utilized to determine the structural parameters of its micelles, particularly in comparative studies to understand how different detergents influence the structure and function of membrane proteins. In one such study, SAXS was used to characterize the micelles formed by DM and compare them to those formed by n-dodecyl-β-D-maltoside (DDM), among others. The analysis revealed that DM forms significantly smaller and thinner micelles compared to DDM. The structural data obtained from fitting a two-component spheroid model to the SAXS data provided key parameters for DM micelles in solution.

These structural differences have direct implications for biophysical studies, especially for Nuclear Magnetic Resonance (NMR) spectroscopy of membrane proteins. The same study demonstrated that the smaller micelle size of DM was correlated with higher quality NMR spectra for the membrane protein TM0026. In contrast, the larger and thicker micelles formed by DDM resulted in NMR spectra with extensive line broadening, suggesting structural heterogeneity or conformational exchange of the protein within the larger detergent complex. This highlights the utility of SAXS in selecting an appropriate detergent for high-resolution structural studies, as the detergent corona's size and properties directly impact the solubilized protein's behavior.

| Parameter | n-decyl-β-D-maltoside (DM) | n-dodecyl-β-D-maltoside (DDM) |

| Aggregation Number (N) | 80–90 | 135–145 |

| Dominant Head Group Separation (L) (Å) | 34 | 39 |

| Hydrophobic Core Radius (rHC) (Å) | 12.5 | 14 |

| Hydrophobic Core Volume (VHC) (nm³) | 23 | 29 |

This table presents SAXS-derived structural parameters for this compound (DM) micelles compared to Dodecyl-beta-D-maltoside (DDM) micelles. The data illustrates the smaller size of DM micelles.

Nuclear Magnetic Resonance (NMR) Investigations of this compound Micelles

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of detergent micelles and their interactions with membrane proteins at an atomic level.

1D and 2D NMR for Micelle Characterization

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for characterizing the structure and behavior of detergent micelles in solution. 1D ¹H NMR spectra can provide initial information on the aggregation state of the detergent molecules. The chemical shifts and line widths of proton signals from the alkyl chain and the headgroup can change significantly upon micellization, allowing for the determination of the critical micelle concentration (CMC).

Probing Detergent-Protein Interaction Sites

NMR is uniquely suited to probe the specific interactions between detergent molecules and a solubilized membrane protein. Identifying these interaction sites is crucial for understanding how the detergent scaffold stabilizes the protein's native fold.

Techniques such as saturation transfer difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) are used to identify which parts of the detergent molecule are in close contact with the protein surface. In STD-NMR, selective saturation of protein resonances is transferred via spin diffusion to the protons of the bound detergent molecules, allowing the mapping of the detergent's binding epitope.

For larger protein-detergent complexes, isotope-labeling strategies are often employed. A common approach involves using ¹³C- or ¹⁵N-labeled protein and an unlabeled detergent, or vice-versa. Isotope-filtered NOESY experiments can then be used to selectively observe only the intermolecular NOEs between the protein and the detergent molecules. These NOEs provide direct, distance-based evidence of specific contacts, revealing how the detergent's alkyl chains and headgroups wrap around the transmembrane domains of the protein. The observation that this compound provides better-resolved NMR spectra for certain membrane proteins compared to detergents like DDM makes it a valuable tool for such detailed interaction studies, as sharper spectral lines are essential for the unambiguous detection of these crucial intermolecular NOEs.

Decyl Beta D Maltopyranoside in Advanced Research Applications

Development of Novel Cleavable Detergents based on Decyl-beta-D-maltopyranoside Derivatives

The utility of traditional detergents like alkyl maltosides in membrane protein studies is sometimes limited by their persistence in the final sample, which can interfere with downstream analysis or reconstitution steps. To address this, researchers have developed novel, catalytically cleavable detergents. While much of this development has used n-dodecyl-β-d-maltopyranoside (DDM) as a template, the principles are applicable to derivatives of this compound. nih.govacs.org

The core concept involves incorporating chemically labile groups, such as propargyl or allyl ethers, into the detergent's molecular structure. These groups act as "caging moieties" that can be removed through bio-orthogonal catalytic reactions, typically using transition metals like palladium. nih.govacs.org This process breaks down the detergent into smaller, non-detergent molecules, effectively removing the detergent properties from the solution and facilitating the study of the purified membrane protein in a detergent-free environment. nih.govacs.org

In studies developing these cleavable detergents, decyl maltoside has been used as a reference detergent for screening the stability of purified membrane proteins after the cleavable detergent is removed. For instance, the bacterial ABC transporter MsbA, once solubilized in a cleavable detergent and then exchanged into various test detergents, showed good monodispersity and stability in decyl maltoside, comparable to other common maltoside-based detergents like DDM and Lauryl Maltose Neopentyl Glycol (LMNG). nih.govacs.org

Table 1: Comparison of Detergent Properties in Membrane Protein Research

| Detergent Type | Key Feature | Advantage in Research | Example Application |

|---|---|---|---|

| Traditional (e.g., this compound) | Stable micelle formation | Effective solubilization and stabilization of membrane proteins. | Initial extraction and purification of membrane proteins. |

| Cleavable Derivatives | Contains a catalytically removable group | Allows for traceless removal of the detergent post-purification. | Facilitates detergent-free functional or structural studies. |

This compound as a Permeation Enhancer in Biological Models

Alkyl maltosides, including this compound and its close analog n-dodecyl-β-D-maltopyranoside (DDM), are investigated as permeation enhancers (PEs) to increase the transport of therapeutic drugs across biological barriers like the intestinal epithelium. nih.govnih.gov These surfactant molecules can modify the physical and biological properties of cell membranes, thereby increasing both paracellular (between cells) and transcellular (through cells) uptake of drugs. nih.gov

The primary function of the intestinal epithelium is to act as a selective barrier, a role maintained by tight junctions between adjacent cells. nih.gov this compound and related compounds can transiently increase the permeability of this barrier. Studies using Caco-2 cell culture models, which mimic the human intestinal epithelium, have shown that N-decyl-β-d-maltopyranoside can enhance the permeability of proteins across the cell monolayer. medchemexpress.com

Research on the closely related DDM in porcine jejunal mucosal explants demonstrated that at a concentration of 2 mM, the detergent increased paracellular passage. nih.govnih.gov This was observed by the increased movement of a 3-kDa Texas Red Dextran probe into the lamina propria. nih.gov Ultrastructural analysis by electron microscopy revealed that while tight junctions appeared intact, the primary target of the detergent was the apical brush border of the enterocytes. The detergent disrupted the ordered organization of microvilli, leading to the extrusion of cellular debris into the lumen, which contributes to increased permeability. nih.govnih.gov

Cellular uptake of external molecules can occur through various pathways, including direct translocation across the membrane and endocytosis (the engulfing of substances by the cell membrane). nih.govnih.gov Research on alkyl maltosides shows they primarily influence uptake by directly affecting membrane integrity rather than by stimulating endocytotic pathways. nih.gov

Role in Glycogenin-Mediated Glycosyl and Xylosyl Transfer Reactions

Glycogenin is a self-glucosylating enzyme that initiates the synthesis of glycogen. nih.gov It typically uses itself as the acceptor for glucose molecules from UDP-glucose. However, research has shown that glycogenin can also utilize exogenous acceptor molecules.

A study identified several alkyl maltosides as effective exogenous acceptors for glucosyl transfer by beef kidney glycogenin. Among the compounds tested, dodecyl-beta-D-maltoside was the most effective acceptor, with a Kₘ of approximately 100 µM. nih.gov Other alkyl maltosides also demonstrated significant activity.

Table 2: Relative Effectiveness of Alkyl Maltosides as Glycogenin Acceptors

| Compound | Relative Product Formation (%) |

|---|---|

| Dodecyl-beta-D-maltoside | 100 |

| Tetradecyl-beta-D-maltoside | 39 |

| Octyl-beta-D-maltoside | 22 |

Data relative to the product formed with dodecyl-beta-D-maltoside. nih.gov

This strong activity among various alkyl maltosides suggests that this compound would also serve as an effective acceptor. Furthermore, it was demonstrated that dodecyl-beta-D-maltoside could also act as an acceptor for the transfer of xylose from UDP-xylose, indicating that these exogenous substrates mimic the behavior of glycogenin itself. nih.gov This property has proven useful in developing simplified assays for measuring glycogenin activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.